molecular formula C8H13N3O B2710737 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine CAS No. 1707580-84-4

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine

Cat. No.: B2710737
CAS No.: 1707580-84-4
M. Wt: 167.212
InChI Key: IJLLIJVTMLXUSL-UHFFFAOYSA-N
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Description

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-2-butanone with hydrazine hydrate to form the pyrazole ring, followed by cyclization with an appropriate oxazine precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another heterocyclic compound with a similar structure but different ring fusion.

    6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]oxazine: Shares the oxazine ring but differs in the fused ring system.

Uniqueness

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine is unique due to its specific ring structure and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-8(2)4-11-7(12-5-8)3-6(9)10-11/h3H,4-5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLLIJVTMLXUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=CC(=N2)N)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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